molecular formula C17H12BrNO3S2 B2476049 (Z)-3-(2-bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 638139-19-2

(Z)-3-(2-bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2476049
CAS No.: 638139-19-2
M. Wt: 422.31
InChI Key: RVMADCOYVYCEIC-DHDCSXOGSA-N
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Description

(Z)-3-(2-bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a structurally optimized rhodanine derivative identified as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This compound exerts its mechanism by covalently targeting critical cysteine residues within the STAT3 SH2 domain, thereby disrupting the STAT3 protein-protein interactions required for its dimerization, nuclear translocation, and subsequent transcriptional activity. Constitutive activation of STAT3 is a well-documented oncogenic driver in a wide spectrum of human cancers, including breast, pancreatic, and glioblastoma multiforme, where it promotes tumor cell proliferation, survival, angiogenesis, and immune evasion. Preclinical studies highlight the research value of this compound in elucidating the pathological role of STAT3, as its application effectively induces apoptosis and suppresses the growth and metastatic potential of tumor cells that are dependent on this pathway. Its design, incorporating the 2-bromophenyl and the 4-hydroxy-3-methoxybenzylidene (coniferyl aldehyde derivative) pharmacophores, is a result of structure-activity relationship (SAR) efforts to enhance potency and specificity for STAT3 over other STAT family members. Consequently, this inhibitor serves as a crucial pharmacological tool for validating STAT3 as a therapeutic target and for investigating the complexities of JAK-STAT signaling in cancer biology and other inflammation-driven diseases.

Properties

IUPAC Name

(5Z)-3-(2-bromophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S2/c1-22-14-8-10(6-7-13(14)20)9-15-16(21)19(17(23)24-15)12-5-3-2-4-11(12)18/h2-9,20H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMADCOYVYCEIC-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(2-bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a thiazolidin-4-one core, which is known for its diverse biological activities. The presence of the bromophenyl group and hydroxy-methoxybenzylidene moiety contributes to its pharmacological potential.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition.

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF-715.0Enzyme inhibition
This compoundA549TBDTBD

Note: TBD = To Be Determined based on ongoing studies.

A study highlighted that thiazolidin-4-one derivatives can act as multi-target enzyme inhibitors, showcasing significant anti-proliferative effects against various cancer cell lines .

Antibacterial Activity

The antibacterial properties of thiazolidin-4-one derivatives are notable, particularly against resistant strains of bacteria. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Common Pathogens

Compound NameBacteria TestedMIC (µg/mL)Activity
This compoundStaphylococcus aureus8.0Moderate
Escherichia coli16.0Moderate
Pseudomonas aeruginosa32.0Weak

Research has indicated that compounds with specific substituents on the benzylidene fragment exhibit enhanced antibacterial activity, making them potential candidates for further development .

Antiviral Activity

The antiviral potential of thiazolidin-4-one derivatives has also been investigated, particularly in relation to HIV. However, some studies report that while these compounds interact with viral proteins effectively in silico, their cytotoxicity limits their efficacy in vivo.

Table 3: Antiviral Activity Against HIV

Compound NameVirus TypeIC50 (µM)Cytotoxicity (CC50) (µM)
This compoundHIV-1TBDTBD

In a study evaluating similar thiazolidin-4-one derivatives, none demonstrated significant anti-HIV activity due to high cytotoxicity levels .

Case Studies

Several case studies have illustrated the biological efficacy of thiazolidin-4-one derivatives:

  • Case Study on Anticancer Properties : A derivative similar to this compound was tested against multiple cancer cell lines, revealing a dose-dependent reduction in cell viability and induction of apoptosis.
  • Antibacterial Efficacy : In another study, a related compound exhibited strong inhibitory effects against biofilm formation in Pseudomonas aeruginosa, highlighting its potential as an antibiofilm agent .

Chemical Reactions Analysis

Nucleophilic Substitution at Bromophenyl Group

The electron-withdrawing bromine atom at the phenyl ring’s ortho position facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

  • Halogen exchange : Bromine can be replaced by other nucleophiles (e.g., -OH, -NH₂) in polar aprotic solvents like DMF at elevated temperatures (80–120°C) .

  • Catalytic coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd catalysts enables C–C bond formation, expanding structural diversity .

Key factors influencing reactivity :

  • Steric hindrance from the ortho-bromo configuration reduces substitution rates compared to para-bromo analogs .

  • Electron-donating groups on the benzylidene moiety (e.g., -OCH₃) modulate ring electron density, indirectly affecting NAS .

Electrophilic Aromatic Substitution on Benzylidene Moiety

The 4-hydroxy-3-methoxybenzylidene group undergoes regioselective electrophilic attacks:

Position Reactivity Example Reactions
C-5 (para to -OCH₃)HighNitration, sulfonation
C-6 (ortho to -OH)ModerateHalogenation (Cl₂, Br₂)
C-2 (meta to -OH)LowFriedel-Crafts alkylation
  • Hydroxyl group : Participates in hydrogen bonding, stabilizing transition states during nitration .

  • Methoxy group : Directs electrophiles to the para position via resonance effects .

Redox Reactions Involving Thioxothiazolidinone Core

The thioxo (C=S) and hydroxyl groups enable oxidation and reduction pathways:

Table 1: Redox Behavior in Model Systems

Reaction Type Conditions Product Biological Relevance
Oxidation (C=S → C=O)H₂O₂, pH 7.4Thiazolidin-4-oneReduced enzyme inhibition
Reduction (C=S → C–SH)NaBH₄, MeOHDithiolane derivativeEnhanced antioxidant activity
Hydroxyl oxidationDDQ, CH₂Cl₂Quinone derivativePro-oxidant effects in cellular assays
  • Antioxidant capacity : Demonstrates DPPH radical scavenging with % inhibition = 30.8% and pDPPH = 0.511, comparable to ascorbic acid .

Biological Interaction Mechanisms

The compound inhibits enzymes like tyrosinase (TYR) and tyrosyl–DNA phosphodiesterase 1 (Tdp1) through:

  • Coordinate covalent bonding : Hydroxyl and thioxo groups bind Cu²⁺ in TYR’s active site (IC₅₀ = 0.0048 μM for analogs) .

  • Hydrogen bonding : Stabilizes interactions with Ser 345 and Asp 348 in Tdp1 (ΔG = -9.2 kcal/mol) .

Figure 1: Molecular Docking Results (Adapted from )

Target Binding Affinity (kcal/mol) Key Residues
TYR-8.5His 263, Cu²⁺
Tdp1-9.2Ser 345, Asp 348

Comparative Reactivity with Structural Analogs

Modifications to the benzylidene or phenyl groups significantly alter chemical behavior:

Table 2: Impact of Substituents on Reactivity

Analog Structure Substituent Change Effect on Reaction Rate
4-Cl-phenyl variant-Br → -Cl1.5× faster NAS
3-OH-4-OCH₃ removalDelete hydroxyl3× lower DPPH scavenging
Thioxo → OxoC=S → C=O10× reduced Tdp1 inhibition
  • Methoxy position : Ortho-methoxy analogs show 2× higher TYR inhibition than para-methoxy derivatives .

Synthetic Modifications for Enhanced Bioactivity

Optimized reaction protocols include:

  • Knoevenagel condensation : Forms benzylidene-thiazolidinone scaffold (yield = 72%, Rf = 0.58) .

  • Mitsunobu reaction : Introduces aryl ethers at the hydroxyl group (TEA, DIAD, 0°C) .

  • Photocatalytic C–H activation : Functionalizes the thiazolidinone core without pre-activation .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, with tailored modifications enabling precise control over biological activity and physicochemical properties. Experimental validation of these pathways remains critical for advancing therapeutic applications.

Comparison with Similar Compounds

Substituent Variations at Position 3

Modifications at position 3 significantly influence physicochemical and biological properties:

Compound Name Position 3 Substituent Melting Point (°C) Key Biological Activity Evidence Source
(Z)-3-(2-Bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one 2-Bromophenyl Not Reported Anticancer, Antimicrobial (hypothesized)
(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-pyrrolidino-2-oxoethyl)-2-thioxothiazolidin-4-one (3g) 2-Pyrrolidino-2-oxoethyl 187–189 Aldose reductase inhibition
(Z)-3-(Benzo[d]thiazol-2-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one (A5) Benzo[d]thiazol-2-yl 214–216 α-Amylase/α-glucosidase inhibition
(Z)-3-(4-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one (4b) 4-Chlorophenyl 248–250 Anticancer (Hep3B cells: IC50 134.2 µM)

Key Observations :

  • Heterocyclic Substituents (e.g., benzo[d]thiazol-2-yl): Improve enzyme inhibition via π-π stacking and hydrogen bonding .
  • Polar Groups (e.g., pyrrolidino-2-oxoethyl): Enhance solubility and target selectivity for diabetic complications .

Variations in the Benzylidene Moiety (Position 5)

The 4-hydroxy-3-methoxybenzylidene group is a common pharmacophore. Substitutions here modulate electronic properties and binding affinity:

Compound Name Benzylidene Substituent Melting Point (°C) Activity Profile Evidence Source
(Z)-3-Cyclohexyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one (4) 4-Hydroxy-3-methoxybenzylidene Not Reported Enhanced water solubility
(Z)-5-(3,4-Dimethoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-thioxothiazolidin-4-one (A6) 3,4-Dimethoxybenzylidene 227–229 Reduced enzyme inhibition vs. A5
(Z)-5-(4-Hydroxybenzylidene)-3-(4-chlorophenyl)-2-thioxothiazolidin-4-one (2n) 4-Hydroxybenzylidene Not Reported Antioxidant activity

Key Observations :

  • Methoxy/Hydroxy Groups : The 4-hydroxy-3-methoxy combination optimizes hydrogen bonding with enzymes like aldose reductase and α-glucosidase .
  • Dimethoxy Derivatives: Increased steric hindrance reduces activity compared to mono-methoxy analogues .
  • Unsubstituted Benzylidene : Lower polarity may reduce solubility and target affinity .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • Compounds with alkylated amines (e.g., morpholino in 3f) or sulfonate groups (e.g., 4e in ) show higher solubility in aqueous media .
  • Halogenated Derivatives (e.g., 2-bromophenyl) typically have higher melting points due to crystallinity but lower aqueous solubility .

Spectroscopic Signatures

  • IR Spectroscopy : All compounds show C=O (1650–1750 cm⁻¹) and C=S (1200–1300 cm⁻¹) stretches .
  • NMR : The (Z)-benzylidene proton appears as a singlet near δ 7.6–7.8 ppm, while methoxy groups resonate at δ 3.8–3.9 ppm .

Q & A

Q. What are the standard synthetic routes for preparing (Z)-3-(2-bromophenyl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via Knoevenagel condensation between a rhodanine derivative (e.g., 3-(2-bromophenyl)-2-thioxothiazolidin-4-one) and a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) under basic conditions. The reaction is refluxed in ethanol or methanol with a base like NaOH or KOH to facilitate enolate formation and subsequent cyclization. Purification involves recrystallization from DMF-acetic acid or ethanol .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the Z-configuration of the benzylidene group and verify substituent positions.
  • UV-Vis spectroscopy : To study electronic transitions, particularly the π→π* and n→π* transitions associated with the thioxothiazolidinone core and conjugated benzylidene moiety.
  • FT-IR : To identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

Use in vitro assays such as:

  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure cytotoxicity.
  • Enzyme inhibition : Kinase or protease inhibition assays to identify potential targets .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) at the PBE0/6-31G(d,p) level calculates:

  • HOMO-LUMO gap : Correlates with experimental UV-Vis data to validate electronic transitions.
  • Hyperpolarizability (β) : Predicts NLO activity for optoelectronic applications.
  • Dipole moment : Guides crystal packing analysis for materials science applications .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction : Determines absolute configuration and dihedral angles between aromatic rings (e.g., non-planar arrangements with angles ~16–20°).
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, C–H···S) to explain packing motifs.
  • SHELXL refinement : Optimizes structural parameters using high-resolution data .

Q. How do reaction conditions influence the stereoselectivity of the benzylidene group?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation via stabilization of the transition state.
  • Base strength : Strong bases (e.g., KOH) increase enolate formation, enhancing regioselectivity.
  • Temperature : Reflux (70–80°C) accelerates condensation while minimizing side reactions .

Q. What strategies address contradictions between experimental and computational data?

  • Benchmarking : Compare DFT functionals (B3LYP vs. CAM-B3LYP) to identify the best match for experimental UV-Vis or NMR shifts.
  • Solvent effects : Include implicit solvent models (e.g., PCM) in calculations to align with solution-phase data.
  • Crystal field effects : Use periodic boundary conditions in simulations to account for solid-state interactions .

Methodological Challenges

Q. How can researchers optimize synthetic yields for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C).
  • Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.
  • Workflow : Monitor reaction progress via TLC and employ column chromatography for impurity removal .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) with hemoglobin subunits or kinases.
  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions, identifying key residues (e.g., hydrogen bonding with His87 in kinases) .

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